molecular formula C14H24F2N2O2 B11754994 tert-Butyl (R)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate

tert-Butyl (R)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate

Cat. No.: B11754994
M. Wt: 290.35 g/mol
InChI Key: NIEVTJVHKAWSLT-SNVBAGLBSA-N
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Description

tert-Butyl ®-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable and effective protecting group.

Preparation Methods

The synthesis of tert-Butyl ®-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement to form an isocyanate derivative. The isocyanate is then trapped by an amine to form the carbamate . Industrial production methods often utilize similar synthetic routes but may involve different catalysts and reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

tert-Butyl ®-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl ®-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ®-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, making the carbamate stable under various reaction conditions. The compound can be cleaved under acidic conditions, releasing the free amine and tert-butyl alcohol. This cleavage is facilitated by the formation of a stable tert-butyl carbocation .

Comparison with Similar Compounds

Similar compounds to tert-Butyl ®-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate include:

The uniqueness of tert-Butyl ®-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate lies in its specific structure, which provides unique steric and electronic properties, making it particularly effective in certain synthetic applications.

Properties

Molecular Formula

C14H24F2N2O2

Molecular Weight

290.35 g/mol

IUPAC Name

tert-butyl N-[(4R)-2,2-difluoro-8-azaspiro[4.5]decan-4-yl]carbamate

InChI

InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-10-8-14(15,16)9-13(10)4-6-17-7-5-13/h10,17H,4-9H2,1-3H3,(H,18,19)/t10-/m1/s1

InChI Key

NIEVTJVHKAWSLT-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC(CC12CCNCC2)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC12CCNCC2)(F)F

Origin of Product

United States

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